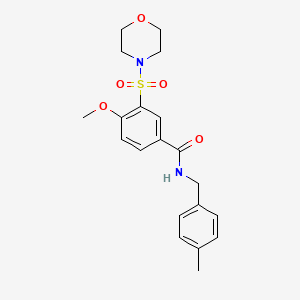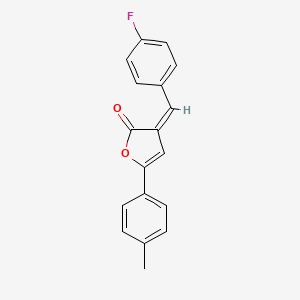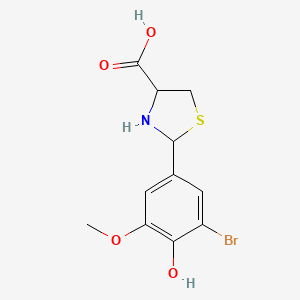![molecular formula C25H16O3 B5152396 spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)
spiro[fluorene-9,9'-xanthene]-2',7'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[fluorene-9,9'-xanthene]-2',7'-diol, commonly known as SFX, is a fluorescent dye that has gained significant attention in the field of biological and medical research. SFX is a derivative of xanthene, which is a class of fluorescent dyes that are widely used in biological imaging due to their high photostability and brightness. SFX has unique properties that make it an ideal candidate for various applications in biological research, including live-cell imaging, super-resolution microscopy, and biosensor development.
Mécanisme D'action
SFX functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of SFX are dependent on the polarity of the surrounding environment, which makes it an ideal candidate for use in biosensors. The spirocyclic structure of SFX also contributes to its unique properties, including high photostability and brightness, which make it an ideal candidate for fluorescence imaging.
Biochemical and physiological effects:
SFX has no known biochemical or physiological effects on living organisms. The dye is non-toxic and does not interfere with cellular processes, making it an ideal candidate for use in biological research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SFX is its high photostability, which allows for long-term imaging of biological structures without significant photobleaching. SFX also has a high quantum yield, which makes it a highly sensitive fluorescent dye for imaging applications. However, SFX has some limitations, including its relatively low molar extinction coefficient and its sensitivity to changes in pH and polarity.
Orientations Futures
There are several potential future directions for the use of SFX in biological and medical research. One potential application is the development of SFX-based biosensors for the detection of specific biomolecules in living organisms. Another potential application is the use of SFX in the development of targeted drug delivery systems, where the dye could be used to track the delivery of drugs to specific cells or tissues. Additionally, the development of new derivatives of SFX with improved properties could lead to the development of more advanced imaging and biosensing technologies.
Méthodes De Synthèse
The synthesis of SFX involves the reaction between fluorene and resorcinol in the presence of a strong acid catalyst. The reaction proceeds through a spirocyclization mechanism, which results in the formation of the spirocyclic structure of SFX. The synthesis of SFX is a straightforward process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
SFX has been extensively used in various scientific research applications, including live-cell imaging, super-resolution microscopy, and biosensor development. SFX has been used to label and track various biological molecules, including proteins, lipids, and nucleic acids, in live cells. SFX has also been used in super-resolution microscopy to achieve high-resolution imaging of biological structures at the nanoscale level. Additionally, SFX has been used to develop biosensors for the detection of various biomolecules, including glucose, calcium ions, and pH.
Propriétés
IUPAC Name |
spiro[fluorene-9,9'-xanthene]-2',7'-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O3/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQGMRKCZPWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)O)OC6=C4C=C(C=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[fluorene-9,9'-xanthene]-2',7'-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)
![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)

![1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5152339.png)
![6-(4-ethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5152344.png)



![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)


![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)